molecular formula C26H21FN4O4 B3656477 Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate

Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate

Cat. No.: B3656477
M. Wt: 472.5 g/mol
InChI Key: KESPCSPDUPUUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzamido group, a phenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and an amine derivative.

    Coupling with Benzoate: The final step involves the esterification of the intermediate compound with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it has been studied as a phosphodiesterase IV inhibitor, which can attenuate inflammatory responses by reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4/c1-2-35-26(34)19-13-7-9-15-22(19)29-25(33)20-16-28-31(17-10-4-3-5-11-17)23(20)30-24(32)18-12-6-8-14-21(18)27/h3-16H,2H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESPCSPDUPUUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-amido]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.